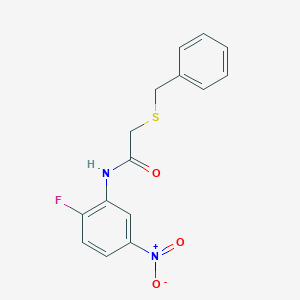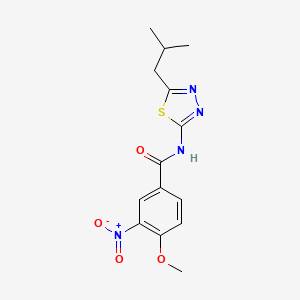
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide, commonly known as isobutylamides, is a compound that has gained significant attention in the scientific community due to its wide range of biological activities. This compound has been extensively studied for its potential applications in various fields including medicinal chemistry, agriculture, and food science.
Mecanismo De Acción
The mechanism of action of isobutylamides is not fully understood. However, it is believed that they interact with various molecular targets in the body, including the transient receptor potential (TRP) channels, the endocannabinoid system, and the immune system. Isobutylamides have been shown to activate the TRP channels, which are involved in the perception of pain, temperature, and other sensory stimuli. They have also been shown to interact with the endocannabinoid system, which is involved in the regulation of various physiological processes such as appetite, pain, and mood. Additionally, isobutylamides have been shown to modulate the immune system by increasing the production of cytokines and other immune mediators.
Biochemical and Physiological Effects:
Isobutylamides have been shown to possess a wide range of biochemical and physiological effects. In vitro studies have shown that isobutylamides can inhibit the activity of cyclooxygenase (COX), an enzyme involved in the production of inflammatory mediators. They have also been shown to inhibit the activity of lipoxygenase (LOX), an enzyme involved in the production of leukotrienes, which are involved in the pathogenesis of asthma and other inflammatory diseases. In addition, isobutylamides have been shown to possess antioxidant properties and can scavenge free radicals. Physiologically, isobutylamides have been shown to possess analgesic, anti-inflammatory, and immunomodulatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of isobutylamides is their wide range of biological activities, which makes them potential candidates for use in various fields including medicinal chemistry, agriculture, and food science. Additionally, isobutylamides are relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of isobutylamides is their poor solubility in water, which can make them difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for the study of isobutylamides. One area of interest is the development of isobutylamides as potential anticancer agents. Several studies have shown that isobutylamides possess antiproliferative activity against various cancer cell lines. Another area of interest is the study of isobutylamides as potential insecticides and fungicides. Isobutylamides have been shown to possess insecticidal and fungicidal properties, making them potential candidates for use in crop protection. Additionally, the study of isobutylamides as potential flavor enhancers and preservatives in food science is an area of interest. Overall, the study of isobutylamides is a promising area of research with potential applications in various fields.
Métodos De Síntesis
The synthesis of isobutylamides is a multistep process that involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The resulting product is then treated with isobutylamine to yield isobutylamide. The purity of the final product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Isobutylamides have been extensively studied for their potential applications in various fields including medicinal chemistry, agriculture, and food science. In medicinal chemistry, isobutylamides have been shown to possess anti-inflammatory, analgesic, and immunomodulatory properties. They have also been studied for their potential anticancer and antiviral activities. In agriculture, isobutylamides have been shown to possess insecticidal and fungicidal properties, making them potential candidates for use in crop protection. In food science, isobutylamides have been studied for their potential as flavor enhancers and preservatives.
Propiedades
IUPAC Name |
4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-8(2)6-12-16-17-14(23-12)15-13(19)9-4-5-11(22-3)10(7-9)18(20)21/h4-5,7-8H,6H2,1-3H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFKIXKUIYFHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5810007.png)


![3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5810019.png)

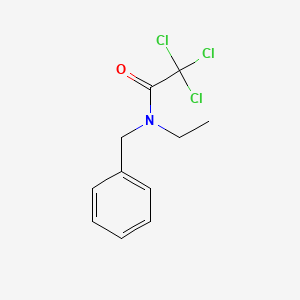
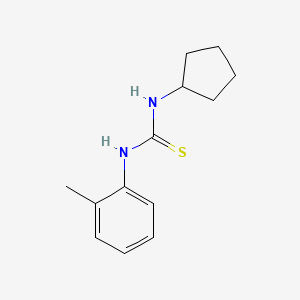
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5810053.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5810054.png)

![2,2-dimethyl-N-(3-{N-[2-(2-nitrophenoxy)propanoyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5810064.png)
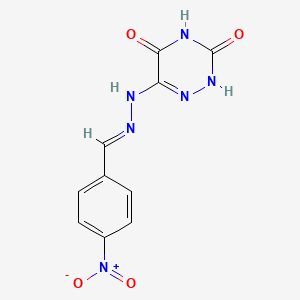
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5810100.png)
